molecular formula C20H26N2O2 B2926042 3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide CAS No. 1795434-60-4

3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide

Cat. No.: B2926042
CAS No.: 1795434-60-4
M. Wt: 326.44
InChI Key: HHZXCIOSOSUFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group, a hydroxy group, and a phenylpentyl chain attached to a benzamide core

Scientific Research Applications

3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical products, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of benzoic acid with an amine, such as dimethylamine, under acidic conditions.

    Introduction of the Phenylpentyl Chain: The phenylpentyl chain can be introduced through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.

    Final Coupling: The final step involves coupling the dimethylamino group with the hydroxylated phenylpentyl chain to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Oxidation of the hydroxy group can yield ketones or aldehydes.

    Reduction: Reduction of the benzamide core can produce primary or secondary amines.

    Substitution: Substitution reactions can result in the formation of various substituted benzamides.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may act as an agonist or antagonist at certain receptors, or as an inhibitor of specific enzymes, thereby affecting signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide: shares structural similarities with other benzamides, such as:

Uniqueness

  • This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a dimethylamino group, a hydroxy group, and a phenylpentyl chain attached to a benzamide core sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-22(2)19-10-6-9-18(15-19)20(24)21-13-11-17(12-14-23)16-7-4-3-5-8-16/h3-10,15,17,23H,11-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZXCIOSOSUFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.